molecular formula C18H22N4O3 B2447779 4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 946225-46-3

4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B2447779
CAS No.: 946225-46-3
M. Wt: 342.399
InChI Key: XDKOLJFVTIBEQE-UHFFFAOYSA-N
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Description

4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with methoxy and methyl groups on a pyrimidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the key intermediate, 1-(2-methoxyphenyl)piperazine, which is then reacted with 6-methoxy-2-methylpyrimidine under specific conditions to form the desired product. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, solvent optimization, and purification techniques such as recrystallization. The overall yield of the industrial process can be around 45% .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Methoxyphenyl)piperazin-1-yl)(4-methoxyphenyl)methanone
  • (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone

Uniqueness

4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-7-9-22(10-8-21)18(23)14-5-4-6-15(11-14)24-2/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKOLJFVTIBEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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